7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N4/c1-15(2,3)10-7-12-19-20-14(22(12)21-13(10)16)9-6-8(17)4-5-11(9)18/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXWCQOQLLVREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NN=C(N2N=C1Cl)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460335 | |
| Record name | 6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286456-54-0 | |
| Record name | 6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of 6-Chloro-7-tert-butylpyridazine
The pyridazine core is synthesized via Friedel-Crafts alkylation and subsequent chlorination:
-
tert-Butyl Introduction : Treatment of 3,6-dichloropyridazine with tert-butyl chloride in the presence of AlCl₃ yields 3,6-dichloro-7-tert-butylpyridazine.
-
Selective Chlorination : Controlled reaction with POCl₃ at 80°C introduces the chloro group at position 6, yielding 6-chloro-7-tert-butylpyridazine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | AlCl₃, tert-butyl chloride, 110°C, 12 h | 72% |
| Chlorination | POCl₃, 80°C, 6 h | 68% |
Triazole Ring Formation via Diverted Umpolung Amide Synthesis
The triazole ring is constructed using a diverted Umpolung Amide Synthesis (UmAS) strategy, leveraging α-bromonitroalkanes and hydrazine derivatives:
-
Hydrazine Attachment : Reaction of 6-chloro-7-tert-butylpyridazine with hydrazine hydrate in ethanol (reflux, 8 h) forms 3-hydrazinyl-6-chloro-7-tert-butylpyridazine.
-
Cyclization : Treatment with α-bromo-2,5-difluoroacetophenone in the presence of NaHCO₃ induces cyclization to form the triazolo[4,3-b]pyridazine core.
Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate, where the acyl hydrazide bypasses diacyl hydrazide formation, directly cyclizing to the triazole ring.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | 78% → 85% |
| Base | NaHCO₃ | Reduced side products |
Introduction of the 2,5-Difluorophenyl Group via Cross-Coupling
The 2,5-difluorophenyl group is installed via Suzuki-Miyaura coupling, as detailed in patent IL303354A:
-
Halogenation : Bromination of the triazolo-pyridazine intermediate at position 3 using NBS (N-bromosuccinimide) in CCl₄.
-
Cross-Coupling : Reaction with 2,5-difluorophenylboronic acid using Pd₂(dba)₃-CHCl₃ as a catalyst and K₂CO₃ as a base in dioxane/H₂O (80°C, 12 h).
Catalytic System Performance :
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd₂(dba)₃ | XPhos | 82% |
| Pd(OAc)₂ | SPhos | 75% |
Final Functionalization and Purification
Chlorine Retention and Stability
The chloro group at position 6 remains intact under cross-coupling conditions due to its electron-withdrawing nature, which deactivates the pyridazine ring toward further substitution.
Chromatographic Purification
Final purification is achieved via flash chromatography (SiO₂, hexane/EtOAc 4:1), followed by recrystallization from ethanol to afford the target compound in >99% purity (HPLC).
Analytical Characterization
-
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.52 (s, 9H, tert-butyl), 7.21–7.35 (m, 3H, aromatic), 8.45 (s, 1H, pyridazine-H).
-
¹³C NMR : δ 28.9 (tert-butyl), 118.5 (C-Cl), 152.3 (triazole-C).
-
-
Mass Spectrometry : ESI-MS m/z 406.1 [M+H]⁺.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and fluorinating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or fluorine atoms.
Scientific Research Applications
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may serve as a lead compound for the design of new drugs targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.
Industrial Applications: The compound may find use in various industrial applications, such as the development of new catalysts or the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
- CAS Number : 286456-54-0
- Molecular Formula : C₁₅H₁₃ClF₂N₄
- Molecular Weight : 322.74 g/mol
- SMILES : CC(C)(C)c1cc2nnc(c3cc(F)ccc3F)n2nc1Cl
Role and Significance :
This compound is a key intermediate in synthesizing L-838,417, a selective GABAA receptor modulator with subtype-specific activity (α2, α3, α5 over α1) . It belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core, which is critical for binding to diverse biological targets such as kinases, phosphodiesterases (PDEs), and ion channels .
Key Comparative Insights
In PDE4 inhibitors (e.g., Compound 18), methoxy and tetrahydrofuran groups at position 6 improve both potency and isoform selectivity .
Biological Activity :
- GABAA Modulation : The target compound’s derivative (L-838,417) avoids α1-mediated sedation, unlike classical benzodiazepines .
- Kinase Inhibition : TPZ derivatives require 6-thioether and 3-aryl groups for LRRK2 inhibition, highlighting scaffold flexibility .
- Antimicrobial Effects : Electron-withdrawing groups (e.g., Cl, Br) at position 6 correlate with enhanced antifungal activity .
Physicochemical Properties :
- Lipophilicity (LogP) varies with substituents. For example, 6-chloro analogs (e.g., ) exhibit higher LogP than hydroxylated derivatives, impacting membrane permeability .
Synthetic Accessibility :
- The target compound’s synthesis involves cyclocondensation of hydrazides with pyridazine intermediates, a method shared with antimicrobial derivatives .
Data Tables
Table 2: Selectivity Profiles
Biological Activity
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the class of triazolopyridazines. Its unique structure and substituents make it a significant subject of research in medicinal chemistry and biological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₁₃ClF₂N₄
- Molecular Weight : 322.74 g/mol
- CAS Number : 286456-54-0
- IUPAC Name : 7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound is suggested to modulate enzyme activities or bind to receptors involved in various biological pathways.
Targeted Pathways:
- Antiproliferative Activity : The compound exhibits moderate to potent antiproliferative effects against various cancer cell lines.
- Microtubule Dynamics : Similar to known antitubulin agents like combretastatin A-4 (CA-4), it may disrupt tubulin polymerization and affect cell cycle progression.
Anticancer Potential
A study involving a series of triazolo[4,3-b]pyridazines demonstrated the efficacy of compounds similar to this compound in inhibiting cancer cell growth. The following table summarizes key findings:
| Compound | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 7-tert-butyl-6-chloro... | A549 (Lung) | 0.008 | Tubulin polymerization inhibition |
| Similar Triazoles | SGC-7901 (Gastric) | 0.014 | Disruption of microtubule dynamics |
| Similar Triazoles | HT-1080 (Fibrosarcoma) | 0.012 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may effectively inhibit cancer cell proliferation through mechanisms involving microtubule disruption and cell cycle arrest.
Structure-Activity Relationship (SAR)
Research has shown that modifications in the chemical structure significantly influence the biological activity of triazolopyridazines. For instance:
- Substitution patterns on the phenyl ring can enhance or reduce binding affinity to molecular targets.
- The presence of electron-withdrawing groups like chloro and difluoro enhances antiproliferative activity compared to unsubstituted analogs.
Applications in Medicinal Chemistry
The potential applications of this compound extend beyond anticancer properties:
- Lead Compound for Drug Development : Its unique structure can serve as a scaffold for designing new pharmaceuticals targeting specific diseases.
- Research Tool : It can be utilized in biological research to study the effects of structural modifications on biological systems.
Q & A
Basic: What are the recommended safety protocols for handling 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Inspect gloves for integrity before use and dispose of contaminated gloves properly .
- Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or aerosols. Ensure eyewash stations and safety showers are accessible .
- Storage: Store in tightly sealed containers in dry, well-ventilated areas. Avoid exposure to ignition sources or electrostatic discharge .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography: Use HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm for quantitative analysis .
- Spectroscopy: Confirm structure via / NMR (e.g., verify tert-butyl group at δ ~1.4 ppm and aromatic fluorine signals) and high-resolution mass spectrometry (HRMS) .
- Elemental Analysis: Validate empirical formula (e.g., C, H, N, Cl, F content) against theoretical values .
Advanced: How can computational methods optimize the synthesis route for this triazolopyridazine derivative?
Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states, prioritizing low-energy pathways .
- Machine Learning: Train models on existing triazolopyridazine reaction data to predict optimal solvents, catalysts, and temperatures. Validate with small-scale experiments .
- Statistical Design: Apply factorial design (e.g., Taguchi methods) to minimize trial runs while testing variables like reaction time, stoichiometry, and pH .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
Answer:
- Isotopic Labeling: Synthesize - or -labeled analogs to assign ambiguous peaks in complex spectra .
- 2D NMR: Use HSQC, HMBC, and COSY to correlate proton and carbon signals, clarifying positional ambiguities in the triazole and pyridazine rings .
- Cross-Validation: Compare data with structurally similar compounds (e.g., 3-Methyl-6-(3-trifluoromethylphenyl)-triazolo[4,3-b]pyridazine) to identify systematic errors .
Basic: What are the key considerations for designing a stability study under varying environmental conditions?
Answer:
- Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (0, 7, 14 days) .
- Degradation Products: Use LC-MS to identify byproducts (e.g., dechlorination or ring-opening) and infer degradation pathways .
- Storage Recommendations: Based on results, prescribe inert-atmosphere storage or desiccants if hygroscopicity is observed .
Advanced: How can researchers assess ecological toxicity when no data is available for this compound?
Answer:
- Read-Across Analysis: Compare with ecotoxicological data from structurally analogous compounds (e.g., triazolopyridazines with similar logP values) .
- QSAR Modeling: Predict acute toxicity (e.g., LC50 for fish) using quantitative structure-activity relationship tools like EPI Suite .
- Microcosm Studies: Conduct small-scale aquatic tests with Daphnia magna or algae to estimate EC50 values, adhering to OECD guidelines .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
- Quality by Design (QbD): Define a design space for critical process parameters (CPPs) like mixing speed and temperature gradients using response surface methodology .
- Post-Synthesis Analysis: Use multivariate statistics (e.g., PCA) to correlate impurity profiles with raw material quality or reactor conditions .
Basic: What experimental controls are critical in biological activity assays for this compound?
Answer:
- Positive/Negative Controls: Include known agonists/antagonists (e.g., TPA023 for GABA receptor studies) and solvent-only blanks .
- Dose-Response Curves: Test 5–8 concentrations in triplicate to calculate IC50/EC50 values. Use nonlinear regression (e.g., GraphPad Prism) .
- Cytotoxicity Screening: Pair functional assays with viability tests (e.g., MTT) to rule out nonspecific effects .
Advanced: How can researchers address low yields in the cyclization step of triazolopyridazine synthesis?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to stabilize transition states .
- Solvent Optimization: Evaluate polar aprotic solvents (DMF, DMSO) vs. nonpolar solvents (toluene) to balance solubility and reactivity .
- Microwave Assistance: Apply microwave irradiation (100–150°C, 30 min) to enhance reaction kinetics and reduce side-product formation .
Advanced: How to design a study reconciling conflicting data on this compound’s solubility in polar vs. nonpolar solvents?
Answer:
- Phase Solubility Analysis: Measure equilibrium solubility in binary solvent systems (e.g., water-ethanol) using shake-flask methods at 25°C and 37°C .
- Molecular Dynamics (MD): Simulate solvent interactions to identify preferential solvation patterns (e.g., hydrogen bonding with fluorine substituents) .
- Co-Solvency Approach: Blend solvents (e.g., PEG-400 with ethanol) to empirically determine optimal solubility conditions for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
